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molecular formula C8H12N6S2 B1525766 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) CAS No. 98558-04-4

5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine)

Cat. No. B1525766
M. Wt: 256.4 g/mol
InChI Key: FXLSMCSUYSZCFA-UHFFFAOYSA-N
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Patent
US08865718B2

Procedure details

A mixture of adiponitrile (8.00 g, 73.98 mmol) and thiosemicarbazide (13.48 g, 147.96 mmol) in trifluoroacetic acid (TFA) (75 mL) was heated at 80° C. for 17 hours. The reaction was cooled to room temperature and poured into a mixture of ice and water. Sodium hydroxide pellets were added to the mixture until it was basic (pH 14). The white precipitate was collected by suction filtration, rinsed with water and dried to provide 5,5′-(butane-1,4-diyl)-bis(1,3,4-thiadiazol-2-amine) (1001, 13.07 g). 1H NMR (300 MHz, DMSO-d6) δ 7.00 (s, 4H), 2.84 (bs, 4H), 1.68 (bs, 4H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.48 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].N[NH:10][C:11]([NH2:13])=[S:12].O.[OH-].[Na+]>FC(F)(F)C(O)=O>[CH2:2]([C:1]1[S:12][C:11]([NH2:13])=[N:10][N:8]=1)[CH2:3][CH2:4][CH2:5][C:6]1[S:12][C:11]([NH2:13])=[N:10][N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(CCCCC#N)#N
Name
Quantity
13.48 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
75 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by suction filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCC1=NN=C(S1)N)C1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.07 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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